3-(4-Methoxyphenyl)-2-methylpropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZKSGFGIEZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Methoxyphenyl 2 Methylpropanoic Acid
Established Synthetic Routes and Reaction Mechanisms
Catalytic Hydrogenation of 3-(4-Methoxyphenyl)-2-methylacrylic Acid
The most direct and established method for synthesizing 3-(4-methoxyphenyl)-2-methylpropanoic acid is through the catalytic hydrogenation of its unsaturated precursor, 3-(4-methoxyphenyl)-2-methylacrylic acid. This reaction involves the addition of hydrogen gas (H₂) across the carbon-carbon double bond of the acrylic acid derivative. tcichemicals.com
The process is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The reaction mechanism involves the adsorption of both the hydrogen gas and the unsaturated acid onto the surface of the metal catalyst. This facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms to the double bond, resulting in the saturated propanoic acid. The choice of catalyst, solvent, pressure, and temperature can influence the reaction's efficiency and yield.
Exploration of Alternative Precursors and Reaction Conditions
While catalytic hydrogenation of the corresponding acrylic acid is a primary route, researchers have explored alternative synthetic strategies for related propanoic acid structures. These methods often involve multi-step sequences starting from different precursors.
One general approach involves the hydrolysis of corresponding ester or nitrile precursors. For instance, a synthetic route to a similar 2-methylpropanoic acid derivative involves the mild alkaline hydrolysis of its isopropyl ester. nih.gov Another strategy that has been applied to analogous structures begins with precursor molecules like substituted benzaldehydes, which undergo a series of reactions including condensations and reductions to build the final propanoic acid structure. researchgate.netresearchgate.net These alternative routes, while potentially longer, can be advantageous if the initial precursors are more readily available or if specific functional groups need to be introduced or modified during the synthesis.
Enantioselective Synthesis Strategies
The synthesis of specific enantiomers of this compound is of significant interest, necessitating the use of asymmetric synthesis techniques. Asymmetric hydrogenation has emerged as a powerful tool for this purpose. researchgate.net
Asymmetric Hydrogenation Utilizing Chiral Catalysts
Asymmetric hydrogenation introduces chirality by using a chiral catalyst to selectively produce one enantiomer over the other. This is typically achieved by hydrogenating the prochiral precursor, 3-(4-methoxyphenyl)-2-methylacrylic acid, in the presence of a transition metal complex coordinated to a chiral ligand. acs.org The chiral environment created by the ligand directs the hydrogen addition to one face of the double bond, leading to a high enantiomeric excess (ee) of the desired product. Both ruthenium and iridium-based catalysts have shown exceptional performance in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. researchgate.netacs.org
Ruthenium complexes featuring chiral phosphine (B1218219) ligands are among the most effective catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. researchgate.netrsc.org Ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and its derivatives are widely used due to their rigid C₂-symmetric backbone, which provides excellent stereocontrol. harvard.eduresearchgate.net
The catalytic cycle for Ru-BINAP systems generally involves the coordination of the carboxylic acid substrate to the ruthenium center. nih.govresearchgate.net Hydrogen then adds to the metal, and subsequent migratory insertion of the olefin into the ruthenium-hydride bond followed by reductive elimination yields the chiral saturated product. nih.gov The specific enantiomer produced depends on the chirality of the BINAP ligand used ((R)-BINAP or (S)-BINAP). These catalysts have demonstrated high activity and enantioselectivity for a variety of unsaturated acids. researchgate.netrsc.org
Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids Data is representative of catalyst performance for this class of compounds.
More recently, iridium-catalyzed systems have gained prominence for their high efficiency and selectivity in asymmetric hydrogenation. diva-portal.orgdiva-portal.org Specifically, complexes utilizing chiral spiro-phosphino-oxazoline (SpiroPO) ligands have shown exceptional results. researchgate.net The unique spirocyclic backbone of these ligands creates a well-defined and rigid chiral pocket around the iridium center, enhancing stereochemical control. nih.gov
These iridium catalysts are highly effective for the hydrogenation of various unsaturated compounds. nih.gov The combination of the iridium metal center and the bidentate SpiroPO ligand leads to highly active catalysts that can operate under mild conditions, often providing near-perfect enantioselectivity for the synthesis of α-substituted chiral carboxylic acids. researchgate.net
Table 2: Performance of Iridium-Based Catalysts in Asymmetric Hydrogenation Data is representative of catalyst performance for this class of compounds.
Ligand Design and Chiral Induction Mechanisms
The asymmetric synthesis of chiral carboxylic acids, such as this compound, can be effectively achieved through the use of chiral auxiliaries. These are stereogenic compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.
One widely employed class of chiral auxiliaries is the oxazolidinone family, as popularized by Evans. In a typical application, the carboxylic acid is converted into an N-acyloxazolidinone. The chiral environment created by the oxazolidinone auxiliary then directs the diastereoselective alkylation of the enolate. For the synthesis of this compound, this would involve the methylation of the corresponding N-cinnamoyl oxazolidinone derived from 3-(4-methoxyphenyl)propenoic acid. The stereochemical outcome is dictated by the steric hindrance of the substituent on the oxazolidinone, which blocks one face of the enolate, forcing the electrophile (a methylating agent) to approach from the less hindered face.
Another prominent example of a chiral auxiliary is pseudoephedrine. harvard.edu When reacted with a carboxylic acid, it forms a chiral amide. harvard.edu Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, which is attributed to the rigid chelated conformation of the lithium enolate. harvard.edunih.gov The phenyl group of the pseudoephedrine shields one face of the enolate, directing the incoming electrophile to the opposite side. harvard.edunih.gov Subsequent hydrolysis of the amide yields the enantiomerically enriched carboxylic acid. nih.gov
The mechanism of chiral induction in these cases relies on the creation of a diastereomeric transition state where one pathway is sterically or electronically favored over the other. The rigidity of the chiral auxiliary and its ability to form a well-defined conformation with the reactive center are crucial for high levels of stereocontrol.
| Chiral Auxiliary | General Application | Mechanism of Chiral Induction |
| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Steric shielding of one face of the enolate by the substituent on the oxazolidinone ring. |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Formation of a rigid chelated enolate structure where the phenyl group blocks one face. harvard.edunih.gov |
| Schöllkopf Auxiliaries | Asymmetric synthesis of α-amino acids | Steric hindrance from the bulky substituent on the bis-lactim ether directs the electrophile. biosynth.com |
Enzymatic Approaches to Stereoselective Synthesis
Enzymatic methods, particularly kinetic resolutions catalyzed by lipases, offer a powerful and environmentally benign alternative for the synthesis of enantiomerically pure 3-arylalkanoic acids. nih.gov Lipases are highly stereoselective enzymes that can differentiate between the two enantiomers of a racemic mixture, preferentially catalyzing the reaction of one enantiomer while leaving the other unreacted. nih.gov
For the stereoselective synthesis of this compound, a common strategy involves the lipase-catalyzed hydrolysis of a racemic ester precursor. In this process, the lipase (B570770) will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the newly formed acid, both in high enantiomeric purity. Lipases from various sources, including Candida rugosa, Pseudomonas cepacia, and Aspergillus niger, have been successfully employed for the resolution of structurally similar 2-arylpropanoic acids, commonly known as profens. nih.govmdpi.comnih.gov
The enantioselectivity of the enzymatic resolution is often quantified by the enantiomeric ratio (E-value). A high E-value indicates a high degree of discrimination between the two enantiomers by the enzyme, leading to products with high enantiomeric excess (ee). The choice of solvent, temperature, and the specific lipase are critical parameters that need to be optimized to achieve high E-values.
While no specific data for the enzymatic resolution of this compound is available in the reviewed literature, the data from closely related 3-aryl-2-methylpropan-1-ols and other profens can provide valuable insights into the expected efficacy of this approach.
| Enzyme Source | Substrate Type | Typical Enantioselectivity (E-value) |
| Pseudomonas cepacia | 3-Aryl-2-methylpropan-1-ols | >100 researchgate.net |
| Candida rugosa | 2-Arylpropanoic acid esters (Profens) | High |
| Aspergillus niger | Racemic esters | High, leading to >99% ee mdpi.com |
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. prezi.comijsrch.com For the synthesis of this compound and related compounds, green chemistry approaches focus on several key areas, including the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the reduction of waste. prezi.comijsrch.comresearchgate.net
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. mdpi.com Traditional solvents such as chlorinated hydrocarbons and volatile organic compounds (VOCs) are being replaced by more environmentally benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a promising substitute for tetrahydrofuran (B95107) (THF) in many reactions. mdpi.com Similarly, cyclopentyl methyl ether (CPME) is another green solvent with favorable properties, including a higher boiling point and lower peroxide formation tendency compared to other ethereal solvents. mdpi.com The application of such green solvents can significantly reduce the environmental footprint of the synthesis of profen precursors. nih.gov
In addition to greener solvents, the development of catalytic methods is a cornerstone of green chemistry. Asymmetric hydrogenation, for instance, is a highly atom-economical method for establishing stereocenters. The use of Noyori-Ikariya type catalysts, which are ruthenium complexes with chiral diamine ligands, has been demonstrated to be highly effective for the asymmetric transfer hydrogenation of various ketones and imines, offering a green alternative to stoichiometric reducing agents. mdpi.com While direct application to the synthesis of this compound is not detailed in the available literature, the principles are broadly applicable to the synthesis of chiral carboxylic acids.
Furthermore, the principles of green chemistry encourage the design of synthetic routes that minimize the number of steps and reduce the generation of byproducts. The greener synthesis of ibuprofen (B1674241), a well-known profen, serves as a model for how these principles can be applied. The BHC Company's synthesis of ibuprofen, for example, is a three-step catalytic process that is significantly more atom-economical than the original six-step synthesis. prezi.comijsrch.com
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Greener Solvents | Replacement of hazardous solvents like chlorinated hydrocarbons and VOCs. | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) mdpi.com |
| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents to reduce waste. | Asymmetric transfer hydrogenation with Noyori-Ikariya catalysts. mdpi.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | The BHC synthesis of ibuprofen. prezi.comijsrch.com |
| Waste Reduction | Minimizing the formation of byproducts and waste streams. | Utilizing reusable catalysts and minimizing protection/deprotection steps. prezi.com |
Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl 2 Methylpropanoic Acid
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling serve as powerful tools to predict and analyze the properties of 3-(4-Methoxyphenyl)-2-methylpropanoic acid. These methods allow for a detailed examination of its electronic structure and potential energy surfaces.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organic molecules, including derivatives of phenylpropanoic acid. DFT calculations can provide accurate descriptions of molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on similar compounds have utilized the B3LYP hybrid functional with various basis sets, such as 6-311++G(d,p), to achieve reliable results that correlate well with experimental data.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the molecule's excitability and its ability to participate in chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity. thaiscience.infomdpi.com
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ucsb.edu The distribution of these orbitals provides insight into the reactive sites of the molecule. For aromatic compounds like this compound, the HOMO is typically localized over the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO may be distributed over the carboxylic acid moiety and the benzene (B151609) ring. This distribution indicates that the aromatic ring is susceptible to electrophilic attack, while the carboxylic acid group is a potential site for nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Compound
| Parameter | Value |
| HOMO Energy | -0.26 eV |
| LUMO Energy | -0.18 eV |
| Energy Gap (ΔE) | 0.08 eV |
| Ionization Potential (I) | 0.26 eV |
| Electron Affinity (A) | 0.18 eV |
| Chemical Hardness (η) | 0.04 eV |
| Chemical Softness (S) | 11.55 eV⁻¹ |
| Electronegativity (χ) | 0.22 eV |
| Electrophilicity Index (ω) | 0.58 eV |
Data presented is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a compound with some structural similarities, and is intended for illustrative purposes. nih.gov
Intramolecular charge transfer is a key feature of molecules with electron-donating and electron-accepting groups. In this compound, the methoxy group acts as an electron donor, while the carboxylic acid group can act as an electron acceptor, leading to a potential for charge transfer. This phenomenon significantly influences the molecule's nonlinear optical (NLO) properties.
Hyperpolarizability is a measure of the NLO response of a molecule. Computational studies on similar molecules, such as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, have been performed using DFT to calculate the dipole moment, polarizability, and first and second hyperpolarizabilities. nepjol.info These calculations help in understanding the potential of a molecule for applications in optoelectronics. For instance, a theoretical study on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid reported a first hyperpolarizability value of 0.9017×10⁻³⁰ esu, which is higher than that of the reference material urea. nepjol.info The study of charge transfer in a related compound, (4-Methoxyphenyl) methanaminium bromide, also highlights the importance of donor-acceptor interactions in enhancing NLO properties. doi.org
Table 2: Calculated NLO Properties of a Related Propanoic Acid Derivative
| Property | Value |
| Dipole Moment (μ) | 3.5250 Debye |
| Mean Polarizability (α) | 12.6980 × 10⁻²⁴ esu |
| Anisotropy of Polarizability (Δα) | 19.8162 × 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 0.9017 × 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | -0.0412 × 10⁻³⁵ esu |
Data is for (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid. nepjol.info
The analysis of molecular orbitals and electron density provides a visual representation of the chemical reactivity. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP would likely show a negative potential around the oxygen atoms of the methoxy and carboxylic acid groups, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature.
Conformational Analysis and Stability Predictions
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. This compound has several rotatable bonds, leading to various possible conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. By calculating the relative energies of different conformations, it is possible to predict the most likely shape of the molecule under different conditions. This information is crucial for understanding its biological activity and interactions with other molecules.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. mdpi.com For this compound, computational studies could be employed to investigate various reactions, such as its synthesis, esterification, or degradation. By calculating the activation energies and reaction enthalpies, it is possible to predict the feasibility and kinetics of a reaction. While specific computational studies on the reaction mechanisms of this compound were not found in the reviewed literature, the general approach has been successfully applied to a wide range of organic reactions, providing detailed insights that are often difficult to obtain experimentally. mdpi.commdpi.com
One-Electron Oxidation Pathways and Radical Cation Intermediates
Theoretical and experimental studies on the one-electron oxidation of methoxyphenyl-substituted propanoic acids provide significant insight into their reaction mechanisms, which are heavily influenced by molecular structure. While direct computational studies on this compound are not prominently available in the reviewed literature, extensive research on its structural isomer, 2-(4-methoxyphenyl)-2-methylpropanoic acid, offers valuable parallels and predictive understanding.
A detailed kinetic study on the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid in an aqueous solution revealed that the process is remarkably rapid. nih.govacs.org Upon oxidation, there was no direct experimental evidence for the formation of an intermediate radical cation. nih.govacs.org Instead, researchers observed only the decarboxylated 4-methoxycumyl radical. nih.gov This finding suggests that either the radical cation is not a stable intermediate or, more likely, its decarboxylation is extremely fast, with a rate constant (k) estimated to be greater than 1 x 10⁷ s⁻¹. nih.govacs.org
The primary side-chain fragmentation pathway for related radical cations is decarboxylation. nih.gov The reactivity and the rate of such fragmentation are governed by three main factors:
Substrate Oxidation Potential: The ease with which the parent molecule loses an electron to form the radical cation.
Stability of the Carbon-Centered Radical: The stability of the radical formed after the loss of carbon dioxide. In the case of the isomer 2-(4-methoxyphenyl)-2-methylpropanoic acid, the resulting 4-methoxycumyl radical is significantly stabilized. dntb.gov.ua
Stereoelectronic Effects: The spatial arrangement of orbitals which can influence the overlap required for bond cleavage. nih.gov
For comparison, studies on similar compounds where the dimethyl moiety was replaced with a cyclopropyl (B3062369) group showed a dramatic decrease in the decarboxylation rate constant by more than three orders of magnitude. nih.gov This highlights the profound impact of subtle structural changes on the stability and reaction pathways of the radical cation intermediates. nih.govacs.org The formation of radical cations from methoxylated benzenes through reactions with species like hydroxyl radicals has also been a subject of broader investigation. acs.org
| Compound | Intermediate | Fragmentation Pathway | Rate Constant (k) in s⁻¹ |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-2-methylpropanoic acid | Radical Cation (2•+) | Decarboxylation | > 1 x 10⁷ |
| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (pH 1.0) | Radical Cation (3•+) | Decarboxylation | 4.6 x 10³ |
| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (pH 6.7) | Radical Zwitterion (-3•+) | Decarboxylation | 2.3 x 10⁴ |
Advanced Quantum Chemical Topology Approaches
Quantum chemical topology provides powerful tools for analyzing the electron density of molecules to understand chemical bonding, structure, and reactivity. While no specific topological analyses have been published for this compound, the principles of these methods illustrate how its electronic structure could be investigated.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), pioneered by Richard Bader, partitions the total electron density of a molecule into basins corresponding to individual atoms. wikipedia.org This is achieved by analyzing the gradient vector field of the electron density, which defines unique boundaries between atoms based on zero-flux surfaces. wikipedia.org QTAIM allows for the rigorous definition of atoms within a molecule and the characterization of the chemical bonds connecting them. By locating critical points in the electron density, one can identify bond paths and quantify the nature of the interaction (e.g., shared-shell covalent or closed-shell ionic/van der Waals interactions). An analysis of this compound using QTAIM would precisely define its atomic boundaries and characterize the covalent bonds within the phenyl ring, the propanoic acid chain, and the methoxy group, as well as any weaker intramolecular interactions.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron of the same spin. wikipedia.org It provides a chemically intuitive map of electron localization in a molecule, visualizing core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF values range from 0 to 1, where a value close to 1 signifies high electron localization (typical for core regions, lone pairs, and strong covalent bonds), while lower values indicate regions of electron delocalization. jussieu.frresearchgate.net An ELF analysis of this compound would reveal the spatial domains of its chemical bonds, such as the C-C and C-H bonds of the aliphatic chain, the delocalized π-system of the benzene ring, and the lone pairs on the oxygen atoms of the carboxyl and methoxy groups.
Laplacian of Electron Density and Bond Order Analysis
The Laplacian of the electron density (∇²ρ) is a mathematical function that identifies regions where electron density is locally concentrated or depleted. ru.nl Where the Laplacian is negative (∇²ρ < 0), the electron density is concentrated, which is characteristic of covalent bonds and lone pairs. ru.nlbme.hu Conversely, where the Laplacian is positive (∇²ρ > 0), the electron density is depleted. ru.nl The topology of the Laplacian field can reveal the shell structure of atoms and provide a detailed picture of valence shell charge concentrations. ru.nlmdpi.com
This analysis can be extended to calculate the Laplacian Bond Order (LBO), a concept that correlates with bond strength, polarity, and dissociation energy. By integrating the negative part of the Laplacian in the region between two bonded atoms, a quantitative measure of the bond order can be obtained. A comprehensive Laplacian analysis of this compound would map out its reactive sites and provide quantitative values for the strength of its various chemical bonds.
In Silico Assessment of Molecular Properties for Biological Relevance
In silico methods are crucial in modern drug discovery and computational toxicology for predicting the pharmacokinetic and pharmacodynamic properties of a molecule. These computational assessments evaluate a compound's potential for biological activity and its drug-likeness based on its chemical structure. For this compound, a theoretical evaluation of its molecular properties provides a preliminary assessment of its biological relevance.
The key properties often evaluated include Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). researchgate.netnih.gov These are estimated using quantitative structure-activity relationship (QSAR) models and rules derived from large datasets of known drugs. A common starting point is the assessment of "drug-likeness" using criteria such as Lipinski's Rule of Five, which predicts poor absorption or permeation when a molecule violates several rules related to molecular weight, lipophilicity, and hydrogen bonding capacity. researchgate.net
The following table presents key molecular descriptors for this compound, which are fundamental to its in silico assessment.
| Property | Value | Biological Significance |
|---|---|---|
| Molecular Weight | 194.23 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral bioavailability (Lipinski's Rule). |
| LogP (Octanol-Water Partition Coefficient) | ~2.1-2.5 | Measures lipophilicity, affecting solubility, absorption, and membrane permeability. Values <5 are favored (Lipinski's Rule). |
| Hydrogen Bond Donors | 1 (from -COOH) | Affects solubility and binding to biological targets. Values ≤5 are preferred (Lipinski's Rule). |
| Hydrogen Bond Acceptors | 3 (from C=O, -OCH₃) | Influences solubility and receptor binding. Values ≤10 are preferred (Lipinski's Rule). |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values <140 Ų are generally associated with good oral bioavailability. |
| Number of Rotatable Bonds | 4 | Relates to molecular flexibility and conformational entropy upon binding to a target. Values ≤10 are often considered favorable. |
Based on these fundamental properties, this compound generally falls within the parameters associated with good oral bioavailability and drug-likeness. Its molecular weight, lipophilicity (LogP), and hydrogen bonding characteristics satisfy Lipinski's Rule of Five. Furthermore, its moderate polar surface area suggests it could be readily absorbed in the gastrointestinal tract. While these descriptors provide a favorable preliminary profile, a comprehensive in silico assessment would also involve predictions of its metabolic pathways (e.g., interactions with cytochrome P450 enzymes), potential for toxicity, and binding affinity to specific biological targets. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(4-Methoxyphenyl)-2-methylpropanoic acid, providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.
While a fully assigned experimental spectrum for this compound is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted by correlating data from analogous structures, such as 2-methylpropanoic acid and 3-(4-methoxyphenyl)propionic acid.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of the nuclei.
Aromatic Protons: The protons on the benzene (B151609) ring will appear as two doublets due to the para-substitution pattern, typically in the range of δ 6.8-7.2 ppm.
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8 ppm.
Aliphatic Protons: The protons of the methylpropanoic acid moiety will exhibit complex splitting patterns. The methine proton at the C2 position (-CH) will be a multiplet, coupled to both the C3 methylene (B1212753) protons and the C2-methyl protons. The benzylic methylene protons (-CH₂) at the C3 position will appear as a multiplet, coupled to the C2 methine proton. The methyl protons (-CH₃) at C2 will appear as a doublet, coupled to the single C2 methine proton.
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift, typically > δ 10 ppm, due to hydrogen bonding.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Aromatic (Ha) | ~ 7.1 | Doublet |
| Aromatic (Hb) | ~ 6.8 | Doublet |
| Methoxy (-OCH₃) | ~ 3.8 | Singlet |
| Methylene (-CH₂-) | ~ 2.9 | Multiplet (dd) |
| Methine (-CH-) | ~ 2.7 | Multiplet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield (> 175 ppm).
Aromatic Carbons: The six aromatic carbons will show distinct signals. The carbon atom bonded to the methoxy group (C-O) will be the most downfield of the ring carbons (~158 ppm), while the carbon attached to the propanoic acid chain will be around 132 ppm. The other aromatic carbons appear in the typical 114-130 ppm range.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate around 55 ppm.
Aliphatic Carbons: The three aliphatic carbons (methine, methylene, and methyl) will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOH) | ~ 181 |
| Aromatic (C-O) | ~ 158 |
| Aromatic (C-C) | ~ 132 |
| Aromatic (CH) | ~ 130 |
| Aromatic (CH) | ~ 114 |
| Methoxy (-OC H₃) | ~ 55 |
| Methine (-C H-) | ~ 45 |
| Methylene (-C H₂-) | ~ 40 |
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Standard NMR spectroscopy does not distinguish between enantiomers. However, several NMR-based methods can be employed to determine stereochemical (enantiomeric) purity.
One common approach is the use of chiral derivatizing agents (CDAs) . The racemic carboxylic acid is reacted with an enantiomerically pure CDA (e.g., a chiral alcohol or amine) to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the direct quantification of the original enantiomeric ratio.
Another method involves the use of chiral solvating agents (CSAs) or chiral shift reagents . These are enantiomerically pure compounds that form transient, weak diastereomeric complexes with the analyte in the NMR tube. This interaction induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their resolution and quantification.
Vibrational Spectroscopy (Infrared and Raman)
A complete vibrational analysis combines experimental spectra with theoretical calculations, often using Density Functional Theory (DFT), to assign specific vibrational modes to the observed absorption bands. For a molecule like this compound, key assignments would include stretching and bending vibrations of the carboxylic acid, methoxy, aromatic, and aliphatic groups. Studies on structurally similar compounds, such as methyl 3-(4-methoxyphenyl)prop-2-enoate, have utilized DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) to achieve unambiguous vibrational mode assignments. ias.ac.in A similar theoretical approach would be required for a definitive assignment for the title compound.
The infrared spectrum is particularly useful for identifying key functional groups based on their characteristic absorption frequencies.
Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aliphatic C-H | C-H stretch | 2960 - 2850 | Medium-Strong |
| Carbonyl (C=O) | C=O stretch | 1725 - 1700 | Very Strong |
| Aromatic C=C | C=C stretch | 1610, 1515 | Medium-Strong |
| Methoxy C-O | C-O stretch (asymmetric) | 1250 | Strong |
| Carboxylic Acid | C-O stretch | 1300 - 1200 | Medium |
The Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often produce strong Raman signals. The C=O stretch is also typically visible, although generally weaker than in the IR spectrum.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of this compound. heraldopenaccess.us
For chemical purity analysis, a standard reversed-phase HPLC method can be used. This typically involves a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724)/water or methanol (B129727)/water mixture, often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is in its protonated form.
Determining enantiomeric excess requires a chiral separation method. Two main strategies are employed:
Direct Chiral HPLC: This is the most common approach, utilizing a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For carboxylic acids, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.govphenomenex.com The mobile phase is typically a mixture of hexane (B92381) and an alcohol (like isopropanol), often with an acidic additive.
Indirect Chiral HPLC: This method involves derivatizing the racemic analyte with a chiral derivatizing agent to form diastereomers, as described in the NMR section. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). chiralpedia.com
The ratio of the peak areas for the two enantiomers in the chromatogram is used to calculate the enantiomeric excess.
Representative Chiral HPLC Method Parameters
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase (Column) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based CSP) |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) mixture |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., at 225 nm or 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and related substances due to its high resolution, sensitivity, and versatility. amazonaws.com Developing a robust HPLC method for this compound involves a systematic optimization of chromatographic parameters to achieve efficient separation from potential impurities and degradants. amazonaws.com
Given the compound's structure, which includes a non-polar methoxyphenyl group and a polar carboxylic acid group, reversed-phase HPLC is the most suitable approach. amazonaws.com This method utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. The method development process focuses on selecting an appropriate column, optimizing the mobile phase composition (e.g., the ratio of organic solvent like acetonitrile or methanol to an aqueous buffer), setting the pH of the buffer to control the ionization of the carboxylic acid group, and defining the flow rate and column temperature. pensoft.net Detection is typically performed using a UV/VIS detector, as the methoxyphenyl group provides a strong chromophore. researchgate.net
Table 1: Illustrative HPLC Method Parameters
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions for retention. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Organic solvent elutes the compound; buffer controls ionization. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures. |
| Flow Rate | 1.0 mL/min | Affects analysis time and resolution. |
| Column Temp. | 30 °C | Controls retention time and peak shape. |
| Detection | UV at ~225 nm | Wavelength for maximum absorbance by the phenyl ring. |
| Injection Vol. | 10 µL | Volume of sample introduced into the system. |
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. pensoft.netresearchgate.net
Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers. These enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. Therefore, it is critical to separate and quantify them, a process known as chiral resolution. Chiral HPLC is the predominant technique for this purpose. phenomenex.com
The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). phenomenex.com CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. For profen-like molecules, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are highly effective. nih.gov Method development involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for baseline separation. ymcamerica.com The enantiomeric excess (e.e.) is then calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 2: Common Chiral Stationary Phases for Carboxylic Acid Enantioseparation
| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA) or Reversed Phase |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/IPA) or Polar Organic |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | Reversed Phase (Aqueous Buffer/Methanol) |
| Pirkle-type | N-(3,5-dinitrobenzoyl)-D-phenylglycine | Normal Phase (Hexane/IPA/TFA) |
The identification and quantification of impurities are essential for ensuring the quality and safety of any chemical substance. A stability-indicating HPLC method can separate the main compound from its potential process-related impurities and degradation products. pensoft.net The development of such a method often begins with forced degradation studies, where the compound is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants. researchgate.net
The chromatographic conditions are then optimized to resolve all emergent peaks from the main compound peak. nih.gov This often requires using a gradient elution method to separate compounds with a wide range of polarities. researchgate.net Validation of the method confirms its specificity, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), linearity, and accuracy for quantifying identified impurities. pensoft.netnih.gov
Gas Chromatography (GC) for Chiral Analysis
Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. researchgate.net Since carboxylic acids like this compound have low volatility and can exhibit poor peak shape due to adsorption, they typically require derivatization prior to GC analysis. A common derivatization strategy is esterification (e.g., reaction with methanol to form the methyl ester), which increases volatility and thermal stability.
The resulting chiral ester can then be separated on a GC column coated with a chiral stationary phase. Cyclodextrin derivatives are the most widely used CSPs in gas chromatography. researchgate.netgcms.cz These phases, such as derivatized β-cyclodextrins, can effectively resolve the enantiomers of the derivatized analyte. gcms.cz The indirect method, which involves reacting the chiral acid with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, is also an option. mdpi.com
Table 3: Hypothetical Chiral GC Method Parameters
| Parameter | Condition |
| Derivatization | Conversion to Methyl Ester |
| Column | Chirasil-DEX CB (25 m x 0.25 mm) or similar cyclodextrin-based CSP |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | e.g., 100 °C hold 1 min, ramp 5 °C/min to 220 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 270 °C |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) provides critical information about the molecular weight and structure of a compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.
For this compound (C₁₁H₁₄O₃, Molecular Weight: 210.23 g/mol ), electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺) at m/z 210. The fragmentation pattern can help elucidate the structure. Key fragment ions would be expected from the loss of the carboxyl group ([M-COOH]⁺ at m/z 165) and from benzylic cleavage, resulting in a prominent ion corresponding to the methoxybenzyl or related fragments. docbrown.info The fragmentation of the isopropyl group could also lead to a characteristic ion at m/z 43. docbrown.info
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision (typically to four or five decimal places). researchgate.net This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, serving as definitive proof of identity.
Table 4: Predicted Key Mass Fragments for this compound
| m/z (Nominal) | Possible Formula | Description |
| 210 | [C₁₁H₁₄O₃]⁺ | Molecular Ion (M⁺) |
| 165 | [C₁₀H₁₃O]⁺ | Loss of Carboxyl Radical (•COOH) from M⁺ |
| 121 | [C₇H₇O]⁺ | Methoxyphenylmethyl Cation (Benzylic Cleavage) |
| 45 | [COOH]⁺ | Carboxyl Cation |
| 43 | [C₃H₇]⁺ | Isopropyl Cation |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure.
Table 5: Representative Crystallographic Data Parameters
| Parameter | Example Value | Information Provided |
| Chemical Formula | C₁₁H₁₄O₃ | Elemental composition of the unit cell |
| Crystal System | Monoclinic | The basic geometry of the unit cell |
| Space Group | P2₁/c | Symmetry elements within the unit cell |
| a, b, c (Å) | e.g., 8.3, 10.5, 17.9 | Dimensions of the unit cell |
| α, β, γ (°) ** | e.g., 90, 100.6, 90 | Angles of the unit cell |
| Volume (ų) ** | e.g., 1542.0 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| R-factor | < 0.05 | A measure of the quality of the structural model |
Investigation of Biological Activities and Molecular Interactions
In Vitro Studies on Cellular Models
The cytotoxic potential of derivatives structurally related to 3-(4-Methoxyphenyl)-2-methylpropanoic acid has been evaluated against various human cancer cell lines. These studies are crucial in identifying new agents that can inhibit carcinogenesis. nih.gov
One study focused on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which were assessed for their antiproliferative effects against A549 non-small cell lung cancer cells. mdpi.com Within this series, compounds featuring an oxime moiety demonstrated significantly enhanced cytotoxicity. mdpi.com Specifically, derivatives 21 and 22, which bear a hydroxyimino functional group, exhibited the most potent activity with IC₅₀ values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin. mdpi.com
In another investigation involving colon cancer cell lines, derivatives of the natural product aporphine (B1220529) were tested against HCT-116 and Caco-2 cells. nih.gov The most potent of these compounds displayed IC₅₀ values in the range of 23 µM to 38 µM, which is comparable to the cytotoxic agent etoposide. nih.gov Furthermore, studies on indole-chalcone derivatives, such as (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), have shown high potency against HCT116 and CT26 cell lines, with IC₅₀ values of 4.52 and 18.69 nM, respectively. nih.gov This particular compound was found to induce cell cycle arrest in the G2/M phase. nih.gov
| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (with oxime moiety) | A549 (Non-small cell lung cancer) | IC₅₀ values of 5.42 µM and 2.47 µM, surpassing cisplatin's efficacy. | mdpi.com |
| Aporphine derivatives | HCT-116, Caco-2 (Colon cancer) | IC₅₀ values ranging from 23 µM to 38 µM, comparable to etoposide. | nih.gov |
| Indole-chalcone derivative (FC116) | HCT116, CT26 (Colorectal cancer) | Potent activity with IC₅₀ values of 4.52 nM and 18.69 nM, respectively. Induces G2/M phase arrest. | nih.gov |
Enzymatic Inhibition Studies
DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AAAD), is a key enzyme in the biosynthesis of dopamine. nih.govnih.gov Its interaction with analogues of this compound has been investigated to understand potential inhibitory activity.
A study on homologues of DOPA and methyldopa (B1676449) explored their effects on DDC. One such analogue, α-Methylhomodopa, was synthesized and evaluated. nih.gov The research found that Homodopa, a related compound, did not inhibit DOPA decarboxylase. nih.gov In contrast, other studies have shown that the substrate L-DOPA itself, when administered, can lead to a significant decrease in peripheral DDC activity in both human erythrocytes and mouse tissues like the liver and kidney. nih.gov Furthermore, the interaction of DDC with α-methyldopa results in a time- and concentration-dependent inactivation of the enzyme. nih.gov This reaction proceeds via an oxidative deamination process, producing 3,4-dihydroxyphenylacetone, which acts as an active-site-directed affinity label that inactivates the enzyme. nih.gov
| Compound | Effect on DDC | Mechanism/Observation | Reference |
|---|---|---|---|
| Homodopa | No inhibition observed. | Did not potentiate the behavioral effect of Dopa or inhibit the enzyme. | nih.gov |
| L-DOPA | Decreased enzyme activity. | Administration leads to a marked decrease of DDC in peripheral tissues. | nih.gov |
| α-Methyldopa | Time-dependent inactivation. | Enzyme catalyzes cleavage into 3,4-dihydroxyphenylacetone, which then inactivates DDC. | nih.gov |
Derivatives of this compound have been found to interact with enzymes other than DDC. For instance, a pyrazoline derivative, 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide, was synthesized and evaluated for its inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) synthesis. researchgate.net The compound exhibited inhibitory activity, though it was lower than that of the positive control, kojic acid, with an IC₅₀ value of 262.15 µM compared to 88.52 µM for kojic acid. researchgate.net
Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3). nih.gov MMPP was shown to suppress the DNA binding activities of STAT3, thereby inhibiting neuroinflammation and amyloidogenesis in cellular and animal models. nih.gov
Mechanistic investigations into enzyme inhibition often seek to determine kinetic parameters and the type of inhibition (e.g., competitive, noncompetitive). nih.govmdpi.com For example, the inactivation of CYP3A4 by the tyrosine kinase inhibitor tucatinib (B611992) was found to be the result of the formation of a covalent adduct between the inhibitor and a specific cysteine residue (Cys239) on the enzyme. nih.gov Such detailed mechanistic studies are crucial for understanding the precise molecular interactions that underpin enzyme inhibition. nih.gov
Receptor Binding and Agonist/Antagonist Profiling
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. nih.govmedchemexpress.com There are three main isoforms—PPARα, PPARγ, and PPARβ/δ—which play critical roles in regulating lipid homeostasis, glucose metabolism, and inflammation. nih.govmdpi.com As such, they are significant targets for drugs treating metabolic diseases. wikipedia.org
Analogues of this compound have been investigated as PPAR agonists. For example, a series of 3- or 4-alkoxy substituted phenoxy derivatives were designed and synthesized based on the structures of existing PPAR agonists like bezafibrate (B1666932) and pioglitazone. nih.gov In vitro evaluation of these compounds revealed that several possessed PPAR agonistic activities. nih.gov Specifically, molecule 6e showed 63.8% activation of PPARδ, while compound 10l demonstrated high potency in PPARδ activation at 89.7%. nih.gov Another compound, 6h, exhibited weaker PPARα activation (48.5%) compared to the positive control. nih.gov
The general mechanism for PPAR activation involves the binding of a ligand, which causes a conformational change in the receptor. youtube.com This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.govyoutube.com Fibrate drugs, which are often amphipathic carboxylic acids, are a known class of PPARα agonists. wikipedia.org
| Compound Class/Analogue | PPAR Isoform Targeted | Observed Activity | Reference |
|---|---|---|---|
| 3- or 4-alkoxy substituted phenoxy derivatives | PPARα, PPARδ | Compound 6h showed 48.5% PPARα activation. Compounds 6e and 10l showed 63.8% and 89.7% PPARδ activation, respectively. | nih.gov |
| Fibrates (e.g., Fenofibrate) | PPARα | Selective PPARα agonist with an EC₅₀ of 30 μM. | medchemexpress.comwikipedia.org |
| Thiazolidinediones (e.g., Rosiglitazone) | PPARγ | Selective PPARγ agonist with an EC₅₀ of 60 nM. | medchemexpress.comwikipedia.org |
Antimicrobial and Antioxidant Activities (for derivatives)
Derivatives of structures related to this compound have been a subject of investigation for their potential therapeutic properties, including antimicrobial and antioxidant effects. Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has identified compounds with significant antioxidant capabilities. nih.gov The antioxidant activity, evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, revealed that certain derivatives surpassed the efficacy of the well-known antioxidant, ascorbic acid. nih.gov
Notably, the compound N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide demonstrated an antioxidant activity 1.37 times higher than that of ascorbic acid. nih.gov Similarly, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide was found to be 1.35 times more potent than the reference antioxidant. nih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also exhibited superior DPPH radical scavenging activity, being 1.13 times more effective than ascorbic acid. nih.gov
In the realm of antimicrobial research, studies on derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have shown promising results against multidrug-resistant pathogens. nih.govresearchgate.net A series of these derivatives displayed structure-dependent activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. nih.govresearchgate.net Specifically, hydrazones containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial activity. nih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, various Gram-negative pathogens, and drug-resistant Candida species, including Candida auris. nih.gov
Table 1: Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives
| Compound Name | Antioxidant Activity (Relative to Ascorbic Acid) |
|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37x |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35x |
Microtubule Dynamics and Cell Cycle Perturbation (for related analogues)
Microtubules are highly dynamic protein polymers essential for cell division, structure, and intracellular transport. mdpi.comnih.gov Their constant assembly and disassembly (dynamics) are critical, particularly during mitosis, making them a key target for anticancer therapies. mdpi.comnih.gov Molecules that interfere with microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and induce programmed cell death (apoptosis). nih.gov
A chalcone (B49325) derivative structurally related to this compound, namely (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (referred to as CHO27), has been synthesized and investigated for its anticancer properties. nih.gov This analogue demonstrated potent cytotoxic activity against prostate cancer cells at low nanomolar concentrations. nih.gov The mechanism of action was found to involve the perturbation of the cell cycle and the induction of caspase-dependent apoptosis. nih.gov Specifically, treatment with CHO27 led to cell cycle arrest, and this growth inhibition was at least partially mediated by the activation of the p53 tumor suppressor protein. nih.gov This suggests that related analogues can be designed to function as antineoplastic agents by disrupting fundamental cellular processes like cell division. nih.gov
Table 2: Biological Activity of (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
| Activity | Observation |
|---|---|
| Cytotoxicity | Inhibited prostate cancer (PCa) cell growth at low nanomolar levels. |
| Cell Cycle | Caused cell cycle arrest. |
| Apoptosis | Induced caspase-dependent apoptosis. |
Olfactory Activity Evaluation for Enantiomers
The stereochemistry of a molecule can have a profound impact on its biological activity, including its interaction with olfactory receptors, which can lead to different scent perceptions for different enantiomers. thieme-connect.com An investigation into the olfactory properties of the enantiomers of a closely related aldehyde, 3-(4-methoxyphenyl)-2-methylpropanal (B1581177) (commonly known as Canthoxal), provides insight into this phenomenon. thieme-connect.com
The two enantiomers, (S)-(+)-Canthoxal and (R)-(–)-Canthoxal, were synthesized in high enantiopurity to evaluate their individual olfactory profiles. thieme-connect.com The study revealed distinct differences in both the quality and intensity of their scents. The (R)-enantiomer was described as having a fresh, floral, anisic, and slightly aqueous odor. In contrast, the (S)-enantiomer presented a different profile, characterized by a floral, muguet (lily of the valley), and slightly fruity scent. thieme-connect.com This differentiation underscores the principle that the specific three-dimensional arrangement of atoms is critical for the precise molecular interactions that govern the sense of smell. thieme-connect.com
Table 3: Olfactory Profile of 3-(4-Methoxyphenyl)-2-methylpropanal Enantiomers
| Enantiomer | Olfactory Description |
|---|---|
| (R)-(–)-3-(4-methoxyphenyl)-2-methylpropanal | Fresh, floral, anisic, slightly aqueous |
Structure Activity Relationship Sar and Structural Modification Studies
Correlating Structural Variations with Biological Efficacy
The biological activity of 3-(4-Methoxyphenyl)-2-methylpropanoic acid and its analogs is profoundly influenced by their structural characteristics. Systematic modifications to different parts of the molecule can lead to significant changes in their pharmacological profiles, offering insights into the key features required for interaction with biological targets.
Impact of Substituents on Activity Profiles
The substitution pattern on the phenyl ring and modifications to the propanoic acid side chain are critical determinants of the biological activity of this compound derivatives. Research on the broader class of 3-arylpropanoic acids has demonstrated that the nature and position of substituents on the aromatic ring can modulate potency and selectivity for various biological targets, including peroxisome proliferator-activated receptors (PPARs) and sphingosine-1-phosphate receptor-1 (S1P1).
For instance, in studies of related 3-arylpropanoic acids as S1P1 receptor agonists, alterations to the phenyl ring have been shown to impact receptor binding and functional activity. While specific data for this compound is limited, general principles suggest that variations of the methoxy (B1213986) group at the para position could influence activity. For example, changing the alkoxy group chain length in related (4-alkoxyphenyl)glycinamides has been shown to affect agonist activity at the GPR88 receptor.
| R Group (at para-position) | Relative Activity (Hypothetical) |
| -OCH3 (Methoxy) | Baseline |
| -H (Unsubstituted) | Potentially Reduced |
| -Cl (Chloro) | Variable |
| -CF3 (Trifluoromethyl) | Potentially Increased |
Furthermore, modifications to the propanoic acid chain, such as the introduction of different substituents at the alpha-position (the carbon bearing the methyl group), can affect metabolic stability and pharmacokinetic properties. Studies on 3-arylpropanoic acids have indicated that metabolic oxidation often occurs at the benzylic position (the carbon adjacent to the phenyl ring), and introducing substituents can modulate this process, potentially leading to an enhanced half-life in biological systems. cambridge.org
Stereochemical Influences on Biological Response
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, and this compound is no exception, possessing a stereocenter at the C2 position of the propanoic acid moiety. mdpi.com Consequently, it exists as a pair of enantiomers, (S)-3-(4-Methoxyphenyl)-2-methylpropanoic acid and (R)-3-(4-Methoxyphenyl)-2-methylpropanoic acid.
It is a well-established principle in the broader class of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, that the (S)-enantiomer is responsible for the majority of the therapeutic anti-inflammatory activity. The (R)-enantiomer is often significantly less active or inactive. This stereoselectivity arises from the specific three-dimensional arrangement of the molecule, which dictates how it fits into the active site of its target enzyme, cyclooxygenase (COX). While direct experimental data for the individual enantiomers of this compound is not extensively published, it is highly probable that a similar stereochemical preference exists for its biological targets. koreascience.krresearchgate.net The differential activity of stereoisomers underscores the importance of stereoselective synthesis and testing in drug development. nih.govresearchgate.net
Rational Design of Analogues and Derivatives
The rational design of analogs of this compound aims to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This approach leverages the understanding of its SAR to make targeted modifications to the molecular structure.
One strategy involves the bioisosteric replacement of key functional groups. For example, the carboxylic acid moiety, which is often associated with gastrointestinal side effects in NSAIDs, could be replaced with other acidic groups or non-acidic functionalities that can still engage in similar interactions with the target receptor.
Another approach focuses on creating hybrid molecules by combining the this compound scaffold with other pharmacophores known to have complementary biological activities. This can lead to the development of multi-target ligands with potentially enhanced therapeutic efficacy. For instance, the design of selective S1P3 receptor allosteric agonists has been achieved through rational chemical modifications of an initial hit compound. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govresearchgate.net For a series of active compounds like the derivatives of this compound, a pharmacophore model can be generated by aligning the structures and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
In the context of PPARγ agonists, a common target for related arylpropanoic acids, pharmacophore models typically include features like a hydrogen bond donor (often the carboxylic acid), a hydrogen bond acceptor, and one or more hydrophobic/aromatic regions that interact with specific residues in the receptor's binding pocket. koreascience.krresearchgate.netnih.govresearchgate.netnih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the desired pharmacophoric features and are therefore likely to be active. This ligand-based drug design approach is particularly useful when the three-dimensional structure of the biological target is unknown. The identified hits can then be synthesized and biologically evaluated, accelerating the discovery of new lead compounds. nih.gov
Advanced Research Applications and Future Directions
Application as Chemical Biology Probes and Tools
Chemical probes are indispensable small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or organismal context. mskcc.org The development of such tools from a scaffold like 3-(4-Methoxyphenyl)-2-methylpropanoic acid would involve strategic chemical modifications to introduce functionalities for detection or interaction.
The core structure of this compound offers several points for chemical modification to transform it into a chemical probe. For instance, the carboxylic acid group could be functionalized with a reporter tag, such as a fluorophore for imaging applications or a biotin (B1667282) tag for affinity purification of its protein targets. mskcc.org Furthermore, the phenyl ring could be modified to incorporate photo-activatable groups, creating a photo-affinity probe that can covalently link to its binding partner upon UV irradiation, facilitating target identification.
While specific chemical probes derived directly from this compound are not yet extensively documented, the broader class of phenylpropanoic acids has been explored for biological activity, suggesting that derivatives could be developed as probes for various enzymes or receptors. nih.govorientjchem.org The design of such probes would be guided by the desired application, whether it be for target validation, studying protein-protein interactions, or imaging cellular processes.
Preclinical Pharmacokinetic and Pharmacodynamic Studies (Mechanistic aspects)
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is a critical step in its development as a potential therapeutic agent. While direct preclinical pharmacokinetic data for this compound is limited, studies on structurally similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provide valuable insights into its likely metabolic fate.
Research on HMPA, a microbial metabolite of dietary polyphenols, has shown that it undergoes rapid absorption and metabolism in preclinical models. mdpi.com Following oral administration in rats, HMPA is quickly converted into its sulfated and glucuronidated conjugates, indicating that phase II metabolism is a major clearance pathway. mdpi.com These metabolites are then widely distributed to various organs. mdpi.com Given the structural similarity, it is plausible that this compound would also be subject to extensive phase II metabolism, primarily through glucuronidation of its carboxylic acid moiety. The presence of the methoxy (B1213986) group might also make it a substrate for O-demethylation by cytochrome P450 enzymes, followed by further conjugation. google.com
The pharmacodynamics of this compound would be intrinsically linked to its mechanism of action. Phenylpropanoic acid derivatives are known to possess a range of biological activities, including anti-inflammatory effects. orientjchem.orgresearchgate.net Mechanistic studies would therefore focus on elucidating its molecular targets and downstream signaling pathways. For instance, if it were to exhibit anti-inflammatory properties, pharmacodynamic studies would investigate its effects on inflammatory mediators, such as prostaglandins (B1171923) and cytokines, and the activity of enzymes like cyclooxygenases.
| Parameter | Value | Notes |
|---|---|---|
| Time to Maximum Concentration (Tmax) | 15 minutes | Indicates rapid absorption following oral administration. |
| Major Metabolites | Sulfated and Glucuronidated HMPA | Suggests extensive phase II metabolism. |
| Tissue Distribution | Kidneys > Liver > Thoracic Aorta > Heart > Soleus Muscle > Lungs | Demonstrates wide distribution of the compound and its metabolites. |
Potential in Drug Discovery Lead Optimization (Focus on mechanism/SAR)
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com The this compound scaffold offers a promising starting point for such optimization efforts, particularly for targets where a phenylpropanoic acid motif is known to be active, such as in the case of some anti-inflammatory drugs. nih.govorientjchem.org
Structure-activity relationship (SAR) studies would be central to the lead optimization of this compound. These studies involve systematically modifying different parts of the molecule and assessing the impact on its biological activity. For instance, the position and nature of the substituent on the phenyl ring could be varied. The methoxy group at the para position is known to influence the electronic properties and metabolic stability of the ring. researchgate.net Exploring other substituents, such as halogens, alkyl groups, or hydrogen bond donors/acceptors, could modulate target binding affinity and selectivity.
The stereochemistry at the chiral center of the 2-methylpropanoic acid side chain is also a critical factor. It is well-established for many phenylpropanoic acid-based drugs that one enantiomer is significantly more active than the other. Therefore, synthesizing and testing the individual enantiomers of this compound would be a key step in lead optimization. nih.gov Furthermore, modifications to the carboxylic acid group, such as converting it to an ester or an amide, could be explored to improve cell permeability and alter the pharmacokinetic profile.
| Molecular Region | Potential Modification | Hypothesized Impact |
|---|---|---|
| Phenyl Ring | Varying substituents (e.g., halogens, alkyls) | Modulate target binding affinity and selectivity. |
| Positional isomers of the methoxy group | Influence metabolic stability and electronic properties. | |
| Propanoic Acid Side Chain | Stereochemistry at the alpha-carbon | Potentially significant differences in biological activity between enantiomers. |
| Modification of the carboxylic acid (e.g., ester, amide) | Improve cell permeability and alter pharmacokinetic profile. |
Development of Novel Analytical Standards and Reference Materials
The availability of high-purity analytical standards and certified reference materials (CRMs) is essential for the accurate quantification and identification of chemical compounds in various matrices. cerilliant.comchiroblock.com For this compound, the development of such standards would be a prerequisite for its use in regulated research and development environments, such as preclinical toxicology studies or clinical trials.
The process of developing a certified reference material involves the synthesis of the compound at a very high purity, followed by rigorous characterization to confirm its identity and quantify any impurities. chemcon.com Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography would be employed for structural elucidation and purity assessment. The certified value of the reference material is typically determined through a combination of independent analytical methods. google.com
While a specific CRM for this compound may not be widely available, the methodologies for its production are well-established. chiroblock.com The availability of such a standard would enable researchers to develop and validate analytical methods for its detection in biological fluids, which is crucial for pharmacokinetic studies and for ensuring the quality and consistency of the compound used in biological assays.
Computational Drug Design and Virtual Screening Applications
Computational methods are increasingly being used to accelerate the drug discovery process by predicting the interaction of small molecules with biological targets. mdpi.com For this compound, computational drug design and virtual screening could be employed to identify its potential biological targets and to guide the design of more potent and selective analogs.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netimpactfactor.org By docking this compound into the binding sites of a panel of known drug targets, researchers could generate hypotheses about its mechanism of action. For example, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), it could be docked into the active site of cyclooxygenase enzymes (COX-1 and COX-2) to assess its potential as a COX inhibitor. nih.gov
Virtual screening involves the computational screening of large libraries of compounds against a specific target. nanobioletters.com Conversely, a virtual screening approach could use the structure of this compound as a query to search for proteins that are likely to bind to it. This "reverse docking" or "target fishing" approach can be a powerful tool for identifying novel targets for a compound with an unknown mechanism of action. The insights gained from these computational studies can then be used to prioritize experimental testing and to guide the design of new compounds with improved properties. mdpi.com
Integration of Multi-Omics Data for Comprehensive Biological Profiling
Multi-omics approaches, which involve the integrated analysis of data from different "omics" platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics), provide a holistic view of the biological effects of a compound. nih.gov A comprehensive biological profile of this compound could be generated by integrating data from these different levels of biological organization.
For instance, transcriptomic analysis (e.g., using RNA sequencing) could be used to identify changes in gene expression in cells treated with the compound, providing clues about the cellular pathways it modulates. unifr.ch Proteomic studies, using techniques like mass spectrometry, could then be used to investigate changes in protein expression and post-translational modifications, which are often more directly related to cellular function. researchgate.net Metabolomic profiling could reveal alterations in the levels of endogenous metabolites, offering insights into the compound's effects on cellular metabolism. nih.gov
By integrating these multi-omics datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers of its activity, and uncover any off-target effects. researchgate.net This systems-level understanding is invaluable for assessing the therapeutic potential and potential liabilities of a new chemical entity. ahajournals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
